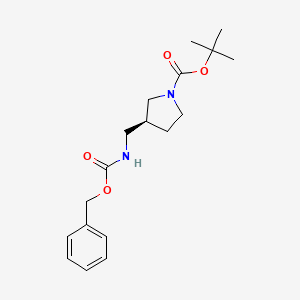

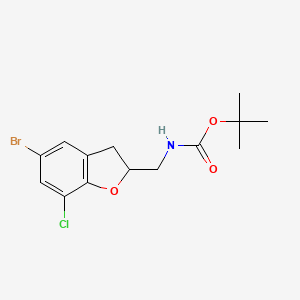

![molecular formula C34H37N7O6S B3161735 Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate CAS No. 872728-85-3](/img/structure/B3161735.png)

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate

Overview

Description

This compound belongs to the class of organic compounds known as benzimidazoles . It’s a novel chemical compound with potential biological activity . It has a CAS Number of 429658-95-7 and a linear formula of C25H28N8O3 .

Molecular Structure Analysis

In the molecular structure of the compound, the benzene ring is twisted by 63.29(15)° with respect to the pyridine ring . The mean plane through the C15/C14/N3 fragment makes dihedral angles of 83.5(3) and 56.0(3)° with the pyridine and benzene rings, respectively .Physical And Chemical Properties Analysis

The compound has a molecular weight of 500.5 g/mol . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate has been synthesized and characterized in various studies. For instance, Huansheng (2013) detailed the synthesis of Dabigatran Etexilate, which involves a series of reactions starting from 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2ylamino)propanoate, resulting in a compound similar in structure to the mentioned ethyl ester (Cheng Huansheng, 2013). Additionally, Zhong Bo-hua (2012) developed an economical and environmentally friendly synthetic method for Dabigatran Etexilate, which included steps like the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate (Zhong Bo-hua, 2012).

Crystal Structure Analysis

The crystal structure and properties of derivatives of this compound have been analyzed. Liu et al. (2012) studied Dabigatran Etexilate tetrahydrate, providing insights into the molecular arrangement and intramolecular interactions of similar compounds (Hong-qiang Liu et al., 2012).

Anti-Cancer Activity

Research by Liu et al. (2019) explored the anti-cancer activity of a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, against human gastric cancer cell lines, demonstrating potential applications in cancer therapy (L.-Z. Liu et al., 2019).

Synthesis of Related Compounds

Additional studies have focused on the synthesis of related compounds. Mohamed (2014) and (2021) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility and adaptability of this chemical framework (H. M. Mohamed, 2014) (H. M. Mohamed, 2021).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as N-[[2-[[[4-(AMINOIMINOMETHYL)PHENYL]AMINO]METHYL]-1-METHYL-1H-BENZIMIDAZOL-5-YL]ARBONYL]-N-2-PYRIDINYL-BETA-ALANINE ETHYL ESTER 4-METHYLBENZENESULFONATE, is a direct inhibitor of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound prevents clot formation.

Mode of Action

As a direct thrombin inhibitor, this compound binds to thrombin and prevents it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation . This inhibition is achieved through the formation of a reversible, non-covalent complex with thrombin, which effectively blocks its active site.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby halting the cascade and preventing the formation of blood clots.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a rapid onset of action and predictable pharmacodynamic effects .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot . This can help to prevent conditions such as stroke and systemic embolism in patients with atrial fibrillation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, weight, and renal function can also influence its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.C7H8O3S/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENRCCRZLDFCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872728-85-3 | |

| Record name | Dabigatran ethyl ester tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

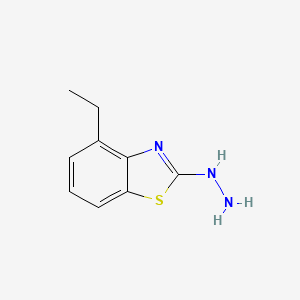

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

![[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B3161697.png)

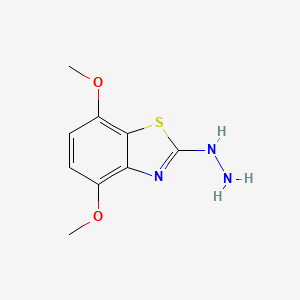

![2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B3161723.png)